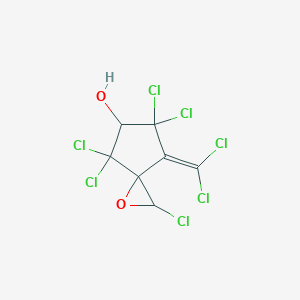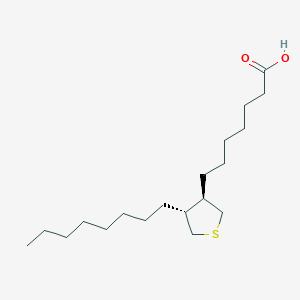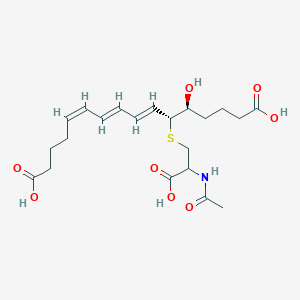
Ctda-lte4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CTDA-LTE4 is a chemical compound that has been widely used in scientific research due to its ability to mimic the effects of leukotriene E4 (LTE4), a potent inflammatory mediator.
Mechanism Of Action
CTDA-Ctda-lte4 acts as a potent agonist of the cysteinyl leukotriene receptor 1 (CysLT1), which is a G protein-coupled receptor that is involved in various biological processes, including inflammation, smooth muscle contraction, and mucus secretion. Upon binding to CysLT1, CTDA-Ctda-lte4 activates a signaling cascade that leads to the release of inflammatory mediators, such as cytokines and chemokines.
Biochemical And Physiological Effects
CTDA-Ctda-lte4 has been shown to induce a variety of biochemical and physiological effects, including bronchoconstriction, mucus secretion, and inflammation. In animal models, CTDA-Ctda-lte4 has been shown to induce airway hyperresponsiveness, which is a hallmark of asthma. Additionally, CTDA-Ctda-lte4 has been shown to induce the production of inflammatory mediators, such as leukotriene B4 and prostaglandin E2.
Advantages And Limitations For Lab Experiments
One of the main advantages of using CTDA-Ctda-lte4 in lab experiments is its ability to mimic the effects of Ctda-lte4, which is a potent inflammatory mediator. Additionally, CTDA-Ctda-lte4 is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using CTDA-Ctda-lte4 is its potency, which can make it difficult to control the dose and duration of exposure. Additionally, CTDA-Ctda-lte4 may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving CTDA-Ctda-lte4. One area of interest is the role of CTDA-Ctda-lte4 in the pathogenesis of asthma and other respiratory diseases. Additionally, CTDA-Ctda-lte4 may be useful for studying the role of Ctda-lte4 in cardiovascular diseases, such as atherosclerosis. Finally, future research may focus on developing more selective agonists of CysLT1, which could help to elucidate the specific biological processes that are regulated by this receptor.
Synthesis Methods
CTDA-Ctda-lte4 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The first step involves the synthesis of 2-chlorothiophene-3-carboxylic acid, which is then converted into 2-chlorothiophene-3-carbonyl chloride. This intermediate is then reacted with L-phenylalanine methyl ester to produce 2-(L-phenylalanine methyl ester)-thiophene-3-carbonyl chloride. Finally, CTDA-Ctda-lte4 is obtained through the reaction of this intermediate with N-tert-butoxycarbonyl-L-cysteine methyl ester.
Scientific Research Applications
CTDA-Ctda-lte4 has been extensively used in scientific research to study the role of Ctda-lte4 in various biological processes, including inflammation, asthma, and cardiovascular diseases. CTDA-Ctda-lte4 has been shown to induce bronchoconstriction in animal models, making it a useful tool for studying the pathophysiology of asthma. Additionally, CTDA-Ctda-lte4 has been used to investigate the role of Ctda-lte4 in cardiovascular diseases, such as atherosclerosis.
properties
CAS RN |
114115-52-5 |
|---|---|
Product Name |
Ctda-lte4 |
Molecular Formula |
C21H31NO8S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(5Z,7E,9E,11R,12S)-11-(2-acetamido-2-carboxyethyl)sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid |
InChI |
InChI=1S/C21H31NO8S/c1-15(23)22-16(21(29)30)14-31-18(17(24)10-9-13-20(27)28)11-7-5-3-2-4-6-8-12-19(25)26/h2-5,7,11,16-18,24H,6,8-10,12-14H2,1H3,(H,22,23)(H,25,26)(H,27,28)(H,29,30)/b4-2-,5-3+,11-7+/t16?,17-,18+/m0/s1 |
InChI Key |
HOQKVFXMQKUNKQ-MPUPJYDHSA-N |
Isomeric SMILES |
CC(=O)NC(CS[C@H](/C=C/C=C/C=C\CCCC(=O)O)[C@H](CCCC(=O)O)O)C(=O)O |
SMILES |
CC(=O)NC(CSC(C=CC=CC=CCCCC(=O)O)C(CCCC(=O)O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(C=CC=CC=CCCCC(=O)O)C(CCCC(=O)O)O)C(=O)O |
synonyms |
16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetyl-LTE4 16-carboxy-17,18,19,20-tetranor-14,15-dihydro-N-acetylleukotriene E4 CTDA-LTE4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



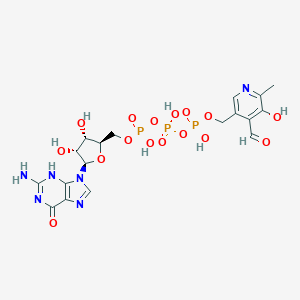
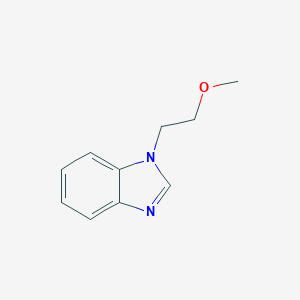
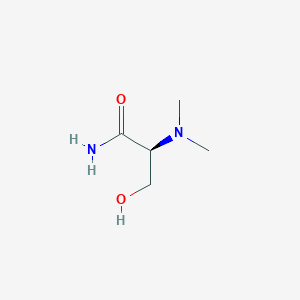
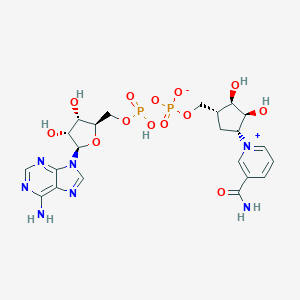
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)

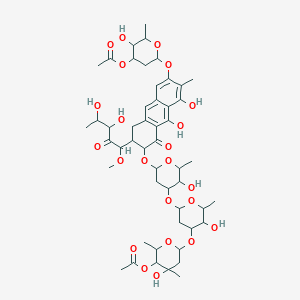
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
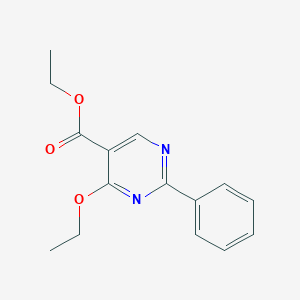
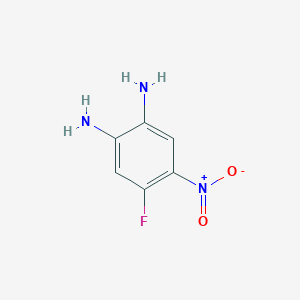
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)

